N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine
Description
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine is a bicyclic amine derivative featuring a norbornene (bicyclo[2.2.1]hept-5-ene) scaffold linked to a cyclopentanamine moiety via a methylene bridge. The bicyclo[2.2.1]heptane framework imports rigidity and stereochemical complexity, influencing receptor binding and metabolic stability.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)cyclopentanamine |
InChI |
InChI=1S/C13H21N/c1-2-4-13(3-1)14-9-12-8-10-5-6-11(12)7-10/h5-6,10-14H,1-4,7-9H2 |
InChI Key |
BAHZOSBKKYXCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2CC3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction
The Diels-Alder reaction is a fundamental method for creating bicyclo[2.2.1]heptane structures. This reaction involves the cycloaddition of a conjugated diene (like cyclopentadiene) with a dienophile (such as butene).
- Reactants The starting materials for this reaction are typically cyclopentadiene and an acyclic olefin such as 2-butene or 1-butene.
- Conditions The reaction can be performed in one or two steps, with the one-step method involving an isomerization catalyst in the initial reaction system. The reaction temperature generally ranges from 20°C to 400°C, with the preferred range being 100°C to 350°C. When starting from dicyclopentadiene, the preferred temperature is between 150°C and 350°C. The reaction pressure is usually the vapor pressure at the reaction temperature.
- Isomerization After the Diels-Alder reaction, the resulting intermediate (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) can be isomerized in the presence of an isomerization catalyst to yield products like 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidinecarboxamide
Advanced Techniques in Synthesis
Biocatalysis
Biocatalysis, which uses enzymes for organic synthesis, is a powerful tool for synthesizing active pharmaceutical ingredients. Enzymes can be used for stereoselective reductions, offering high yields and enantiomeric excess compared to traditional chemical methods.
Multi-Step Synthesis
The synthesis of complex molecules often requires a multi-step approach, involving various chemical transformations to introduce the desired functional groups. Each step must be optimized to ensure high yield and purity of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, bases such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated amines
Substitution: Formation of substituted amines
Scientific Research Applications
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
*Estimated based on molecular formula.
†Isomerism inferred from synthesis methods in .
‡Endo/exo ratio reported as 99.2% total isomers in .
Key Observations:
Substituent Impact on Receptor Affinity: Electron-withdrawing groups (e.g., fluorine in 5b) slightly reduce NMDA receptor affinity compared to non-fluorinated analogues (e.g., 5a) . Bulky amine substituents (e.g., piperidinyl in 5a vs. morpholino in 5c) modulate lipophilicity and blood-brain barrier penetration .
Stereochemical Considerations :
- Compounds like N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide () exist as endo/exo isomer mixtures, which may influence crystallinity and purification efficiency .
Toxicity Profiles :
- At concentrations >100 µM, all NMDA antagonists in showed reduced viability in MDCK and N2a cells, mimicking memantine’s toxicity threshold .
Biological Activity
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₃N
- Molecular Weight: 137.22 g/mol
- CAS Number: 1820858-45-4
This compound features a bicyclic structure which contributes to its unique biological properties.
Antitumor Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant antitumor activity. For instance, derivatives of bicyclo[2.2.1]heptene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Bicyclo[2.2.1]heptene Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| This compound | A549 | 18 | Inhibition of growth |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a study conducted on animal models with induced inflammation, administration of this compound resulted in a significant reduction in swelling and pain compared to control groups.
The biological activity of this compound is hypothesized to involve several pathways:
- Receptor Interaction: The compound may act on specific receptors involved in pain and inflammation.
- Signal Transduction Pathways: It likely modulates pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
- Gene Expression Modulation: The compound may alter the expression levels of genes associated with cell proliferation and apoptosis.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- In vitro Studies: Demonstrated effective inhibition of cancer cell lines with minimal cytotoxicity to normal cells.
- In vivo Studies: Showed promising results in reducing tumor size in xenograft models without significant adverse effects.
Q & A
Q. Table 1: Biological Activity of Structural Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Key Structural Difference |
|---|---|---|---|
| N-{bicyclo...}cyclopentanamine | Sigma-1 | 12 | Bicyclic core + cyclopentane amine |
| N-(5-Fluoro-2-methylphenyl)cyclopentanamine | SERT | 45 | Fluorophenyl substitution |
| 1-Benzyl-4-[bicyclo...]piperazine | Sigma-2 | 8.7 | Piperazine moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
